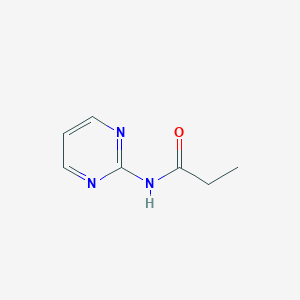

N-pyrimidin-2-ylpropanamide

Descripción

N-Pyrimidin-2-ylpropanamide is a heterocyclic amide compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) linked via an amide bond to a propanamide group. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors .

Propiedades

Número CAS |

16699-13-1 |

|---|---|

Fórmula molecular |

C7H9N3O |

Peso molecular |

151.17 g/mol |

Nombre IUPAC |

N-pyrimidin-2-ylpropanamide |

InChI |

InChI=1S/C7H9N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9,10,11) |

Clave InChI |

DWTFNIVLILBVAQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=CC=N1 |

SMILES canónico |

CCC(=O)NC1=NC=CC=N1 |

Sinónimos |

N-pyrimidin-2-yl-propionamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The evidence provides data on pyridinyl-substituted propanamides, which serve as structural analogs to N-pyrimidin-2-ylpropanamide. Key comparisons include:

Table 1: Structural and Physical Properties of Pyridinyl Propanamides

*Molecular weight estimated based on hydroxyl substitution.

Key Observations:

Structural Differences: Heterocycle Type: Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms). Substituent Effects: The hydroxyl group in N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide introduces hydrogen-bonding capability, which may improve solubility compared to non-hydroxylated analogs .

Physical Properties :

- Melting Points : The 4-pyridinyl analog has a significantly higher melting point (170°C) than the 2-pyridinyl derivative (71–75°C), likely due to differences in crystal packing and intermolecular interactions .

- Molecular Weight : All analogs share a similar backbone, with variations arising from substituents (e.g., hydroxyl groups increase molecular weight).

Reactivity and Stability :

- Pyridinyl propanamides with electron-withdrawing groups (e.g., pyridine’s nitrogen) may exhibit greater acid stability compared to pyrimidinyl analogs, where the second nitrogen could increase susceptibility to hydrolysis.

Research Implications and Limitations

- Data Gaps : Direct experimental data for N-pyrimidin-2-ylpropanamide (e.g., melting point, solubility) are absent in the provided evidence. Extrapolations are based on structural analogs.

- Biological Relevance : Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents. Comparative studies with pyridinyl analogs could clarify the impact of nitrogen positioning on target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.